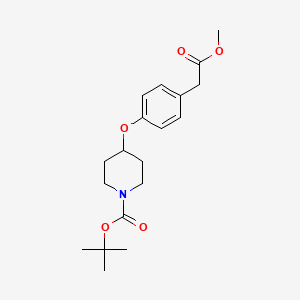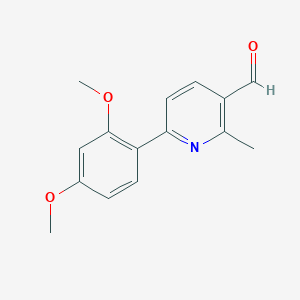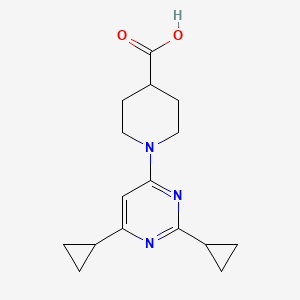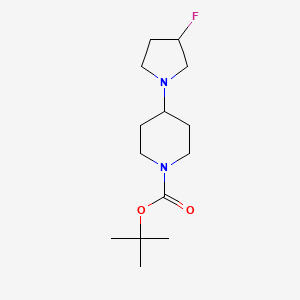
tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate: is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and a tert-butyl ester. Its molecular formula is C18H27NO5, and it is often used as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidin-4-ylmethanol with an appropriate acylating agent to form the intermediate. This intermediate then undergoes sulfonation and substitution reactions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate is often used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new compounds .
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
Its ability to undergo various chemical reactions makes it a versatile starting material for creating new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate apart from these similar compounds is its specific combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it a more versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C19H27NO5 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
tert-butyl 4-[4-(2-methoxy-2-oxoethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-16(10-12-20)24-15-7-5-14(6-8-15)13-17(21)23-4/h5-8,16H,9-13H2,1-4H3 |
InChI-Schlüssel |
MNMUJBRPDCQFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B11785687.png)


![5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide](/img/structure/B11785704.png)

![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)

![4-Chlorofuro[2,3-d]pyridazine](/img/structure/B11785740.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11785742.png)




